1,3,3-Trifluorocyclobutane-1-carboxylic acid
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Overview
Description
1,3,3-Trifluorocyclobutane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a cyclobutane ring, which is further substituted with a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3,3-Trifluorocyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the fluorination of cyclobutane derivatives followed by carboxylation. The reaction conditions typically require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,3,3-Trifluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,3-Trifluorocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3,3-Trifluorocyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, affecting their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1,3,3-Trifluorocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Trifluoromethylcyclobutane-1-carboxylic acid: This compound has a similar structure but with a trifluoromethyl group instead of three fluorine atoms.
3,3,3-Trifluoropropionic acid: Another fluorinated carboxylic acid with a different carbon chain length and structure.
The uniqueness of this compound lies in its specific fluorination pattern and the stability conferred by the cyclobutane ring, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1,3,3-trifluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-4(3(9)10)1-5(7,8)2-4/h1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCMGSMQEVWULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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